2-Isocyanatobicyclo[2.2.1]heptane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-isocyanatobicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c10-5-9-8-4-6-1-2-7(8)3-6/h6-8H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTBWWAAVGMMRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14370-47-9 | |
| Record name | 2-isocyanatobicyclo[2.2.1]heptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Isocyanatobicyclo 2.2.1 Heptane
Strategies for Carbon-Nitrogen Bond Formation in Bicyclic Systems
The introduction of the isocyanate moiety onto the bicyclo[2.2.1]heptane core requires specific synthetic strategies that can accommodate the steric and electronic properties of the bicyclic system. The most prominently documented and effective method is the Curtius rearrangement, which transforms a carboxylic acid precursor into the desired isocyanate. Alternative routes, common for isocyanate synthesis in general, include reactions involving phosgene or its equivalents and other non-phosgene approaches, which represent potential, though less specifically documented, pathways for this particular compound.
Curtius Rearrangement from Bicyclo[2.2.1]heptane-2-carboxylic Acid Precursors
The Curtius rearrangement is a versatile and widely used thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, with the loss of nitrogen gas. acs.orgwikipedia.orgnih.gov This reaction is particularly advantageous as it generally proceeds with complete retention of the stereochemistry of the migrating group, a critical feature when dealing with stereochemically complex molecules like bicyclo[2.2.1]heptane derivatives. nih.govreddit.com The starting material for this transformation is bicyclo[2.2.1]heptane-2-carboxylic acid, which is converted to an acyl azide intermediate that subsequently rearranges to form 2-isocyanatobicyclo[2.2.1]heptane. organic-chemistry.org
Modern applications of the Curtius rearrangement often avoid the isolation of potentially explosive acyl azide intermediates by generating them in situ. nih.gov A highly effective and commonly used reagent for this one-pot conversion of carboxylic acids to isocyanates is diphenylphosphoryl azide (DPPA). nih.govillinoisstate.edu This method has been successfully applied to the synthesis of this compound.
In a documented procedure, bicyclo[2.2.1]heptane-2-carboxylic acid is treated with equimolar amounts of diphenylphosphoryl azide and a tertiary amine base, such as triethylamine, in a suitable solvent. organic-chemistry.org The triethylamine acts as a base to deprotonate the carboxylic acid, facilitating the reaction with DPPA to form a mixed anhydride intermediate. This intermediate then reacts with the azide ion (also from DPPA) to form the bicyclo[2.2.1]heptane-2-carbonyl azide in situ. Upon heating, this acyl azide undergoes rearrangement, losing molecular nitrogen to yield the target isocyanate. The reaction is driven to completion by the irreversible loss of nitrogen gas. organic-chemistry.org A typical set of reaction conditions is summarized in the table below.
| Parameter | Condition | Reference |
|---|---|---|
| Starting Material | Bicyclo[2.2.1]heptane-2-carboxylic acid | organic-chemistry.org |
| Reagent | Diphenylphosphoryl azide (DPPA) | organic-chemistry.org |
| Base | Triethylamine (Et3N) | organic-chemistry.org |
| Stoichiometry | Acid:DPPA:Et3N (1:1:1) | organic-chemistry.org |
| Solvent | Toluene | organic-chemistry.org |
| Temperature | Reflux (approx. 110°C) | organic-chemistry.orgnih.gov |
| Reaction Time | 1 hour | organic-chemistry.org |
This one-pot procedure using DPPA is advantageous due to its operational simplicity, the stability of the reagent, and the avoidance of isolating the hazardous acyl azide. nih.gov
The choice of solvent can significantly impact the outcome of the Curtius rearrangement. Solvents can be broadly categorized as either inert or participating (nucleophilic).
In the synthesis of this compound, an inert, non-polar, aprotic solvent such as toluene is deliberately chosen. organic-chemistry.org The use of such a solvent is critical for the successful isolation of the isocyanate product. Toluene is high-boiling, allowing the reaction to be heated sufficiently to induce the rearrangement, but it does not react with the highly electrophilic isocyanate product once formed. organic-chemistry.org This allows the isocyanate to be obtained as the final product after the removal of the solvent.
Conversely, if a nucleophilic solvent like an alcohol (e.g., benzyl alcohol or tert-butanol) were used, it would act as a "trapping" agent. nih.gov The isocyanate, once formed, would immediately react with the alcohol to produce the corresponding carbamate (B1207046). This approach is often used when the desired final product is a carbamate rather than the isocyanate itself. Similarly, conducting the reaction in the presence of water or an amine would lead to the formation of an unstable carbamic acid (which decarboxylates to an amine) or a urea (B33335), respectively. acs.orgorganic-chemistry.org The presence of water in solvents like acetonitrile has been noted to cause the formation of undesired urea byproducts. illinoisstate.edu Therefore, for the specific synthesis of this compound, the use of a dry, inert solvent is paramount to the efficiency of the process.
Alternative Synthetic Routes to the Isocyanate Moiety
While the Curtius rearrangement is a well-established route, other general methods for isocyanate synthesis are available and represent areas for investigation for the preparation of this compound. These methods can be broadly classified as those that use phosgene or its derivatives and those that avoid these toxic reagents altogether.
The most common industrial method for synthesizing isocyanates is the reaction of a primary amine with phosgene (COCl₂). fsalforu.comsabtechmachine.com This process would involve the reaction of 2-aminobicyclo[2.2.1]heptane with phosgene. The reaction typically proceeds in a two-step "cold/hot" phosgenation process in an inert solvent like toluene or dichlorobenzene. fsalforu.comsabtechmachine.com The initial reaction at low temperatures (0–70°C) forms a carbamoyl chloride, which is then heated (80–200°C) to eliminate hydrogen chloride and yield the isocyanate. fsalforu.com
Due to the extreme toxicity of gaseous phosgene, safer liquid or solid phosgene equivalents are often used in laboratory settings. scholaris.ca These include diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate). nih.govrsc.org Triphosgene, a stable crystalline solid, is a particularly convenient substitute that generates phosgene in situ. nih.gov The reaction of an amine with triphosgene is typically carried out in an inert solvent like dichloromethane (B109758) in the presence of a tertiary amine base (e.g., triethylamine or pyridine) to scavenge the HCl produced. nih.govresearchgate.net This approach transforms the primary amine into the isocyanate under relatively mild conditions. rsc.org While not specifically documented for 2-aminobicyclo[2.2.1]heptane, this represents a standard and viable synthetic alternative to the Curtius rearrangement.
| Parameter | Condition | Reference |
|---|---|---|
| Starting Material | Primary Amine (e.g., 2-Aminobicyclo[2.2.1]heptane) | nih.gov |
| Reagent | Triphosgene (BTC) or Diphosgene | nih.govrsc.org |
| Base | Triethylamine or Pyridine | nih.gov |
| Solvent | Inert solvents (e.g., Dichloromethane, Toluene) | researchgate.net |
| Temperature | Typically low to ambient temperature | researchgate.net |
Growing safety and environmental concerns have driven the development of non-phosgene routes to isocyanates that also avoid the use of azides. acs.orgnih.gov These methods often involve the synthesis of a carbamate intermediate from the corresponding amine, followed by thermal decomposition (pyrolysis) to the isocyanate. acs.orggoogle.com
One such approach involves the reaction of the primary amine with dimethyl carbonate (DMC) or urea in the presence of a catalyst. acs.orgresearchgate.net The reaction with DMC, for example, can produce a methyl carbamate. This carbamate can then be isolated and heated, often under vacuum and with a catalyst, to eliminate methanol (B129727) and generate the isocyanate. acs.org This two-step process avoids the direct use of highly toxic reagents. While reaction conditions for aromatic amines can be harsh, aliphatic amines (including bicyclic systems) often react under milder conditions. nih.gov This pathway represents a greener and potentially safer, albeit multi-step, alternative for the synthesis of this compound. nih.govresearchgate.net
Diastereoselective and Enantioselective Synthesis of this compound
The creation of enantiomerically pure this compound necessitates a synthetic strategy that establishes the desired stereochemistry either in the formation of the bicyclo[2.2.1]heptane skeleton itself or through the resolution of a racemic intermediate.
Chiral Auxiliaries and Organocatalysis in Bicyclo[2.2.1]heptane Synthesis
Asymmetric synthesis provides a direct route to enantiomerically enriched bicyclo[2.2.1]heptane precursors. Two powerful strategies in this domain are the use of chiral auxiliaries and organocatalysis.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. uwindsor.cawilliams.edu A high degree of stereochemical control was observed in a Diels-Alder reaction to form a bicyclo[2.2.1]heptane system by attaching an acrylate derivative to a chiral acetal, achieving a 91:9 diastereomeric ratio. sfu.ca This approach allows for the predictable formation of one diastereomer over another.
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. This method has been successfully applied to the synthesis of bicyclo[2.2.1]heptane-1-carboxylates through a formal [4+2] cycloaddition reaction. rsc.org These reactions proceed under mild conditions and can produce the desired bicyclic core with high enantioselectivity. rsc.orgresearchgate.net The resulting carboxylates are versatile precursors that can be converted to the target isocyanate.
| Method | Catalyst/Auxiliary Type | Key Reaction | Stereoselectivity | Ref. |
| Organocatalysis | Chiral Primary Amine | Formal [4+2] Cycloaddition | High Enantioselectivity | rsc.org |
| Chiral Auxiliary | Chiral Acetal | Diels-Alder Reaction | 91:9 Diastereomeric Ratio | sfu.ca |
Enantiomeric Resolution Techniques for Bicyclo[2.2.1]heptane Derivatives
When a racemic mixture of a bicyclo[2.2.1]heptane derivative is synthesized, resolution techniques are employed to separate the enantiomers. Common methods include enzymatic resolution and chromatographic separation.
Enzymatic resolution leverages the stereoselectivity of enzymes, such as lipases, to selectively react with one enantiomer in a racemic mixture. For instance, lipase-catalyzed enantioselective hydrolysis has been used to resolve bicyclo[2.2.1]heptane derivatives on a significant scale. thieme-connect.de This technique is highly effective, often yielding products with high enantiomeric excess. thieme-connect.de
Chromatographic separation can be performed directly or indirectly.
Direct methods use a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) to separate enantiomers. Teicoplanin, a glycopeptide antibiotic, has been used as a CSP to achieve excellent resolutions for amino acids containing the bicyclo[2.2.1]heptane skeleton. nih.govmst.edu
Indirect methods involve derivatizing the racemic mixture with a chiral resolving agent to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated using standard, achiral chromatography. nih.gov For example, bicyclic amino alcohols have been derivatized with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, and the resulting diastereomers were separated with high resolution on a reverse-phase HPLC column. nih.gov Similarly, racemic keto acids of the bicyclo[2.2.1]heptane family have been successfully resolved by derivatization with (R)-(+)-α-methylbenzylamine. jst.go.jp After separation, the chiral agent is cleaved to yield the pure enantiomers.
| Resolution Technique | Key Feature | Application Example | Ref. |
| Enzymatic Resolution | Lipase-catalyzed acylation/hydrolysis | Separation of racemic bicyclic alcohols | thieme-connect.de |
| Direct Chromatography | Chiral Stationary Phase (e.g., Teicoplanin) | HPLC separation of bicyclic amino acids | nih.govmst.edu |
| Indirect Chromatography | Derivatization to form diastereomers | Separation of bicyclic amino alcohols and keto acids | nih.govjst.go.jp |
Stereochemical Control During Isocyanate Introduction
The conversion of an enantiomerically pure precursor, such as a carboxylic acid or amine, into the isocyanate must proceed with retention of stereochemistry. The Curtius rearrangement is a widely used and reliable method for this transformation. nih.govwikipedia.org
The reaction involves the thermal decomposition of an acyl azide, derived from a carboxylic acid, to form the isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.orgyoutube.com A critical feature of the Curtius rearrangement is that the migration of the alkyl group occurs with complete retention of the original stereochemistry at the migrating carbon. nih.govnih.gov This ensures that the stereochemical integrity of the chiral bicyclo[2.2.1]heptane core is preserved during the formation of the isocyanate group. nih.gov
Alternative methods, such as the Hofmann or Schmidt rearrangements, also proceed via isocyanate intermediates and are known to retain stereochemistry. youtube.com Another viable route is the phosgenation of an enantiopure 2-aminobicyclo[2.2.1]heptane, which also preserves the chiral center.
Scale-Up Considerations and Process Intensification in Synthesis
Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of safety, efficiency, and cost. Process intensification, particularly through the use of continuous flow chemistry, offers significant advantages over traditional batch processing. nih.gov
The Curtius rearrangement, while effective, involves the formation of potentially explosive acyl azide intermediates. google.com This poses a significant safety risk in large-scale batch reactions. Continuous flow chemistry mitigates this hazard by generating and consuming the acyl azide in situ within a small-volume reactor. google.comresearchgate.net This "make-and-use" approach prevents the accumulation of dangerous intermediates, enhancing operational safety. google.com
Flow chemistry also offers improved heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and the potential for telescoped reactions, where multiple synthetic steps are combined without isolating intermediates. rsc.orgrsc.org A continuous flow process for isocyanate production has been developed, which involves the in-flow formation of an acyl azide from an acyl hydrazide, followed by extraction and subsequent heating to induce the Curtius rearrangement. google.com Such methodologies are crucial for the safe, efficient, and scalable production of isocyanates like this compound. google.com Furthermore, synthetic routes developed using organocatalysis and enzymatic resolutions have been demonstrated on multigram and 200-gram scales, respectively, indicating their amenability to scale-up. acs.orgunirioja.es
Reactivity and Chemical Transformations of 2 Isocyanatobicyclo 2.2.1 Heptane
Nucleophilic Additions to the Isocyanate Group
The primary mode of reaction for 2-isocyanatobicyclo[2.2.1]heptane involves the nucleophilic addition to the central carbon of the isocyanate moiety. Various nucleophiles, including amines, alcohols, and thiols, can react to form stable addition products. google.com This process is fundamental to its application in synthetic chemistry.
The reaction between this compound and primary or secondary amines is a common and efficient method for the synthesis of N,N'-disubstituted ureas. nih.gov In this reaction, the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the isocyanate. This is followed by a proton transfer from the amine to the nitrogen of the isocyanate, resulting in the formation of a stable urea (B33335) linkage. google.com This method is advantageous for creating asymmetric ureas, which are valuable in medicinal chemistry. nih.gov
A series of 1,3-disubstituted ureas can be synthesized by reacting this compound with amines of diverse structures, including various halogenated anilines. nih.govnih.gov This alternative pathway, starting from the isocyanate, allows for the preparation of a wide range of urea derivatives in high yields. nih.gov For instance, reactions with different substituted anilines have been successfully performed to yield the corresponding 1-(bicyclo[2.2.1]heptan-2-yl)-3-aryl ureas.
| Amine Reactant (Ar-NH₂) | Resulting Urea Product (1-(bicyclo[2.2.1]heptan-2-yl)-3-Aryl Urea) | Reference |
|---|---|---|
| 2-Fluoroaniline | 1-(Bicyclo[2.2.1]heptan-2-yl)-3-(2-fluorophenyl)urea | nih.gov |
| 2,3-Difluoroaniline | 1-(Bicyclo[2.2.1]heptan-2-yl)-3-(2,3-difluorophenyl)urea | |
| 2-Chloro-3-fluoroaniline | 1-(Bicyclo[2.2.1]heptan-2-yl)-3-(2-chloro-3-fluorophenyl)urea | |
| 2-Chloro-5-(trifluoromethyl)aniline | 1-(Bicyclo[2.2.1]heptan-2-yl)-3-(2-chloro-5-(trifluoromethyl)phenyl)urea |
While specific kinetic and thermodynamic data for the reaction of this compound are not extensively detailed in the reviewed literature, the general principles of isocyanate reactions apply. The formation of ureas from isocyanates and amines is typically a rapid and exothermic process, often proceeding to completion at room temperature. google.com Reaction rates are influenced by factors such as the concentration of reactants, solvent polarity, and the presence of catalysts. The reaction is generally considered to be under kinetic control, especially in competitive reactions where different nucleophiles are present. The formation of the stable urea bond provides a strong thermodynamic driving force for the reaction.
The basicity of the reacting amine plays a crucial role in the reaction rate and selectivity when reacting with isocyanates like this compound. An amine's basicity is a measure of the availability of its lone pair of electrons for forming a new bond. researchgate.net More basic amines are generally more nucleophilic and react more rapidly with the electrophilic isocyanate group.
This principle was demonstrated in competitive experiments involving amines of different basicities. For example, when an intermediate isocyanate is generated in the presence of both a weakly basic amine (like 2-fluoroaniline, pKa ≈ 3.2) and a strongly basic amine (like tert-butylamine, pKa ≈ 10.86), the more basic amine reacts preferentially and rapidly to form the corresponding urea. This highlights that the nucleophilicity of the amine is a key determinant of the reaction pathway and product distribution. Factors that increase the electron density on the nitrogen atom, such as electron-donating alkyl groups, enhance the amine's basicity and thus its reactivity towards the isocyanate. researchgate.net Conversely, electron-withdrawing groups or delocalization of the lone pair into an aromatic system decreases basicity and slows the reaction rate.
This compound reacts with alcohols to form carbamates, also known as urethanes. google.com This reaction is mechanistically similar to urea formation, involving the nucleophilic attack of the alcohol's oxygen atom on the isocyanate's carbonyl carbon. google.com The reaction is of significant industrial importance, forming the basis of polyurethane chemistry.
The process can be performed with primary, secondary, or tertiary alcohols, although reactivity generally decreases with increased steric hindrance around the hydroxyl group. google.com The reaction can be catalyzed by a variety of compounds, including zinc salts like zinc acetylacetonate, to increase the rate of carbamylation while minimizing side reactions. The choice of solvent can also influence the reaction, with various options being suitable for the process. The resulting carbamate (B1207046) products are stable compounds with applications as protecting groups in organic synthesis and as intermediates for pharmaceuticals. google.com
The reaction of this compound with thiols (mercaptans) yields S-substituted thiocarbamates. google.com In this nucleophilic addition, the sulfur atom of the thiol attacks the electrophilic carbon of the isocyanate group. google.com This reaction is analogous to the one with alcohols but can exhibit different reactivity patterns. Thiols are generally strong nucleophiles and react efficiently with isocyanates. google.com This synthesis can often be carried out under mild, solvent-free, and catalyst-free conditions, providing high yields of the thiocarbamate product in short reaction times.
It is important to distinguish this reaction from the synthesis of thioureas. Thioureas are formed from the reaction of isothiocyanates with amines. The reaction of an isocyanate with a thiol exclusively produces a thiocarbamate, where the sulfur atom is bonded to the carbonyl carbon. google.com
Reactions with Thiols for Thiocarbamate and Thiourea (B124793) Synthesis
Synthesis of Adamantyl-Containing Thioureas
The isocyanate group of this compound serves as a versatile handle for the synthesis of various derivatives, including thioureas. The reaction of an isocyanate with an amine yields a urea, while the corresponding reaction with a thio-analogue, an isothiocyanate, and an amine produces a thiourea. mdpi.com Adamantyl-containing ureas and thioureas have been synthesized and investigated for their potential as inhibitors of human soluble epoxide hydrolase. researchgate.net
The general synthesis of 1,3-disubstituted ureas involves the reaction of an isocyanate, such as this compound, with a primary or secondary amine. researchgate.net For instance, reacting this compound with 1-aminoadamantane would be expected to yield the corresponding adamantyl-containing urea. The synthesis of adamantyl-containing thioureas follows a similar pathway, typically involving the reaction of an adamantyl-amine with an isothiocyanate. mdpi.comresearchgate.netbeilstein-journals.org A common method for preparing thioureas involves the nucleophilic substitution reaction between an amine and an isothiocyanate in a suitable solvent like dichloromethane (B109758) or tert-butanol. mdpi.com
While the direct synthesis of adamantyl-containing thioureas starting from this compound is not explicitly detailed in the provided literature, the general reactivity of isocyanates suggests a plausible synthetic route. The conversion of the isocyanate to an isothiocyanate would be the initial step, followed by reaction with an adamantyl-amine.
| Reactant 1 | Reactant 2 | Product Class | Reference |
| Isocyanate | Amine | Urea | researchgate.net |
| Isothiocyanate | Amine | Thiourea | mdpi.com |
| 2-Isocyanatobicyclo[2.2.1]hept-5-ene | - | 1,3-Disubstituted ureas | researchgate.net |
Cycloaddition Reactions Involving the Isocyanate or the Bicyclic Framework
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic and bicyclic systems. The bicyclo[2.2.1]heptane framework is itself a product of a classic cycloaddition reaction.
[4+2] Cycloaddition Reactions in Bicyclo[2.2.1]heptane Formation
The bicyclo[2.2.1]heptane skeleton is most famously synthesized through the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. ontosight.ailibretexts.org This reaction is highly valuable for its ability to form six-membered rings with a high degree of regio- and stereoselectivity. ontosight.ai
In the context of forming the basic bicyclo[2.2.1]heptane structure, cyclopentadiene (B3395910) is a commonly used and highly reactive diene. libretexts.orgacs.org It can react with various dienophiles, such as ethene or ethyne, to produce the bicyclo[2.2.1]heptene or bicyclo[2.2.1]heptadiene core, which can then be hydrogenated to the saturated bicyclo[2.2.1]heptane. libretexts.org
The versatility of the Diels-Alder reaction allows for the synthesis of functionalized bicyclo[2.2.1]heptane derivatives by using substituted dienes and/or dienophiles. nih.govacs.org For example, an organocatalytic formal [4+2] cycloaddition has been developed to provide access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner. rsc.orgresearchgate.netrsc.org This highlights the power of cycloaddition reactions in creating complex and chiral bicyclic structures. rsc.orgrsc.org
| Diene | Dienophile | Product Skeleton | Reaction Type | References |
| 1,3-Cyclopentadiene | Ethene | Bicyclo[2.2.1]heptene | [4+2] Cycloaddition | libretexts.org |
| 1,3-Cyclopentadiene | Ethyne | Bicyclo[2.2.1]heptadiene | [4+2] Cycloaddition | libretexts.org |
| 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes | Various dienophiles | Bicyclo[2.2.1]heptane | Intermolecular Diels-Alder | acs.orgnih.gov |
| Methyl 2-benzamidoacrylate | Danishefsky's diene | 7-Azabicyclo[2.2.1]heptane derivative | Diels-Alder Cycloaddition | unirioja.es |
Potential for Intramolecular Cyclizations
The rigid bicyclo[2.2.1]heptane framework can be assembled through intramolecular cyclization reactions. A notable example is the intramolecular Diels-Alder (IMDA) reaction. In this approach, the diene and dienophile are part of the same molecule, and upon reaction, they form the bicyclic system. For instance, a cyclopentadiene derivative bearing a dienophile at the C-5 position can undergo an IMDA reaction to yield a tricyclic carbon framework that includes the bicyclo[2.2.1]heptane skeleton. acs.orgnih.govnii.ac.jp
Beyond Diels-Alder reactions, other intramolecular cyclizations can lead to the formation of functionalized bicyclo[2.2.1]heptane systems. For example, intramolecular Michael reactions of nitrosoalkenes have been employed to construct functionalized bridged ring systems, including 6-hydroxyiminobicyclo[2.2.1]heptane-2,2-dicarbonitrile. nih.gov Furthermore, an epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters can lead to the formation of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives through an intramolecular aminolysis. rsc.org The synthesis of a novel conformationally locked carbocyclic nucleoside also utilized an intramolecular O-alkylation to construct the oxabicyclo[2.2.1]heptane ring system. nih.govacs.org
Functionalization of the Bicyclo[2.2.1]heptane Skeleton
The bicyclo[2.2.1]heptane core is a versatile scaffold that can be modified at various positions to generate a diverse range of derivatives.
Modifications at the Bicyclo[2.2.1]heptane Bridgehead Carbons
Functionalization at the bridgehead carbons of the bicyclo[2.2.1]heptane system has been a subject of significant synthetic interest. A method has been developed for the synthesis of a bicyclo[2.2.1]heptane skeleton featuring two oxy-functionalized bridgehead carbons. acs.orgnih.govnii.ac.jpx-mol.com This was achieved through an intermolecular Diels-Alder reaction using novel 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes. acs.orgnih.govnii.ac.jpx-mol.com
An organocatalytic formal [4+2] cycloaddition reaction has also been successfully employed to access bicyclo[2.2.1]heptane-1-carboxylates, which places a versatile carboxylate group at one of the bridgehead positions. rsc.org This method allows for the creation of highly functionalized and enantiomerically enriched bicyclic compounds from simple starting materials under mild conditions. researchgate.netrsc.org
| Synthetic Method | Functional Group Introduced at Bridgehead | References |
| Intermolecular Diels-Alder with 1,4-bis(silyloxy)-1,3-cyclopentadienes | Two oxy-functional groups | acs.orgnih.govnii.ac.jpx-mol.com |
| Organocatalytic formal [4+2] cycloaddition | Carboxylate group | researchgate.netrsc.org |
Selective Derivatization of the Bicyclo[2.2.1]heptane Ring System
Beyond the bridgehead positions, the bicyclo[2.2.1]heptane ring can be selectively derivatized at other carbons. For instance, in the synthesis of 7-azabicyclo[2.2.1]heptane and -heptene derivatives, functional groups on the bicyclic ring can be modified using conventional chemical processes after the formation of the core structure. google.com These transformations include the reduction of esters to alcohols, nitriles to amines, and amides to amines. google.com
The inherent strain in the bicyclo[2.2.1]heptane system can also be exploited for stereoselective preparations of other highly functionalized scaffolds. Retro-condensation reactions, such as retro-Dieckman and retro-aldol reactions, on bridgehead-substituted bicyclo[2.2.1]hept-2-enes can lead to the formation of functionalized cyclopentenes, dihydrofurans, and pyrrolidines. nih.gov Additionally, dimerization of methylene- and methyl-substituted bicyclo[2.2.1]heptane ring compounds can produce more complex derivatives. google.com
Structural and Stereochemical Investigations
Conformational Analysis of the Bicyclo[2.2.1]heptane Framework
The bicyclo[2.2.1]heptane system, also known as norbornane (B1196662), is characterized by its rigid structure, which significantly limits its conformational flexibility. fiveable.me This rigidity arises from the bridged bicyclic arrangement, which locks the six-membered ring into a boat-like conformation. fiveable.me Unlike cyclohexane (B81311), which readily interconverts between chair conformations, the bicyclo[2.2.1]heptane framework is conformationally constrained. fiveable.meuci.edu
A key stereochemical feature of substituted bicyclo[2.2.1]heptane derivatives is the existence of endo and exo isomers. This isomerism arises from the orientation of a substituent relative to the one-carbon bridge (C7).
In the exo isomer, the substituent is positioned on the opposite side of the main six-membered ring from the C7 bridge. This orientation is generally less sterically hindered.
In the endo isomer, the substituent is on the same side as the C7 bridge, leading to potential steric interactions.
The relative stability of endo and exo isomers can be influenced by the nature of the substituent. For instance, in the chlorination of norbornane, there is a significant preference for the formation of the exo product, with an exo to endo ratio of 20:1. cdnsciencepub.com However, in other systems, such as the photochlorination of 7-oxabicyclo[2.2.1]heptane, this ratio is much lower at 2.2:1. cdnsciencepub.com Computational methods, such as MM2 model calculations, have been used to predict the stability and equilibrium ratios of endo and exo isomers of bicyclo[2.2.1]heptane-2-carboxaldehydes, showing fair agreement with experimental observations. tandfonline.com In some cases, the endo isomer can isomerize to the thermodynamically more stable exo isomer. acs.org
Studies on analogous systems, such as 2-amino-3-phenylnorbornane-2-carboxylic acids, have shown that the rigid bicyclic scaffold can induce specific orientations of substituents. nih.gov For 2-isocyanatobicyclo[2.2.1]heptane, the isocyanate group's interaction with the bicyclic frame will dictate the preferred rotameric states. These conformational preferences are crucial in determining the molecule's reactivity and its interactions in, for example, polymerization reactions or as a precursor in organic synthesis.
Chirality and Stereogenicity in this compound and its Derivatives
The bicyclo[2.2.1]heptane skeleton is inherently chiral, and the introduction of a substituent at the 2-position creates multiple stereocenters. nih.gov This leads to a rich stereochemical landscape for this compound and its derivatives.
This compound possesses chiral centers at the bridgehead carbons (C1 and C4) and at the carbon bearing the isocyanate group (C2). Depending on the substitution pattern, other carbons in the ring can also be chiral. google.com The presence of these stereocenters means that the compound can exist as a mixture of enantiomers and diastereomers.
For example, the endo and exo isomers of 2-substituted bicyclo[2.2.1]heptane are diastereomers of each other. Each of these diastereomers, in turn, is chiral and exists as a pair of enantiomers. For instance, the full stereochemical description for the enantiomers of endo-bicyclo[2.2.1]heptan-2-ol are (1S,2R,4R) and (1R,2S,4S). A similar complexity of stereoisomers is expected for this compound. The separation and characterization of these individual stereoisomers are often crucial for their specific applications.
When multiple substituents are present on the bicyclo[2.2.1]heptane ring, the number of possible diastereomers increases. google.com The relationship between these stereoisomers is defined by the relative configuration of the substituents. If a molecule with multiple chiral centers possesses a plane of symmetry, it can exist as a meso compound, which is achiral despite having stereogenic centers. However, in the case of monosubstituted this compound, no such meso compounds are possible.
Advanced Spectroscopic Techniques for Structural Elucidation of Derivatives
A variety of advanced spectroscopic techniques are indispensable for the unambiguous structural and stereochemical elucidation of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the constitution and relative stereochemistry of these molecules. numberanalytics.comthieme-connect.de
¹H NMR: The coupling constants between protons can provide information about their dihedral angles and thus their spatial relationship (endo vs. exo). For example, the lack of significant coupling between an endo proton and a bridgehead proton is a characteristic feature. cdnsciencepub.com
¹³C NMR: The chemical shifts of the carbon atoms are sensitive to their stereochemical environment. researchgate.net Chiral lanthanide shift reagents can be used to differentiate between enantiomers by inducing separate signals for each in the ¹³C NMR spectrum. researchgate.netresearchgate.net
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) are used to establish connectivity and through-space proximities between atoms, which is crucial for assigning the correct stereochemistry. numberanalytics.comnih.gov
Infrared (IR) Ion Spectroscopy: This technique can be used to differentiate between isomers of derivatives by analyzing their unique vibrational spectra. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the elemental composition of the molecules. nih.gov
X-ray Crystallography: This technique provides the most definitive three-dimensional structure of a crystalline derivative, confirming the absolute and relative stereochemistry. numberanalytics.com
The following table summarizes the key spectroscopic techniques and their applications in the structural analysis of bicyclo[2.2.1]heptane derivatives.
| Spectroscopic Technique | Information Provided | Reference |
| ¹H NMR | Proton connectivity, dihedral angles, endo/exo configuration | cdnsciencepub.com |
| ¹³C NMR | Carbon skeleton, differentiation of enantiomers with chiral shift reagents | researchgate.netresearchgate.net |
| 2D NMR (COSY, HSQC, NOESY) | Atom connectivity, spatial relationships | numberanalytics.comnih.gov |
| Infrared (IR) Ion Spectroscopy | Isomer differentiation based on vibrational spectra | nih.gov |
| Mass Spectrometry (MS) | Elemental composition | nih.gov |
| X-ray Crystallography | Absolute and relative stereochemistry in the solid state | numberanalytics.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ³¹P)
NMR spectroscopy is a cornerstone technique for the structural confirmation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the protons of the bicyclic system. For a related urea (B33335) derivative, ¹H NMR data in DMSO-d6 showed multiplets for the eight methylene (B1212753) protons in the range of δ 1.04–1.65 ppm. neicon.ru The bridgehead protons typically appear as distinct multiplets. For instance, in a similar bicyclo[2.2.1]heptane derivative, the bridgehead protons (CH) were observed as triplets at δ 2.17 ppm and δ 2.27 ppm. neicon.ru The proton attached to the carbon bearing the isocyanate group (CH-NCO) is of particular diagnostic importance, with its chemical shift and coupling constants providing insight into the exo or endo stereochemistry. In a related urea, the CH-NH proton appeared as a triplet of doublets at δ 3.90 ppm. neicon.ru
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a definitive fingerprint of the carbon skeleton. The chemical shifts of the carbon atoms in the bicyclo[2.2.1]heptane framework are sensitive to their position and stereochemical environment. organicchemistrydata.orgresearchgate.net The isocyanate carbon (-NCO) itself gives a characteristic signal in the downfield region. The distinction between exo and endo isomers can often be made based on the chemical shifts of the carbons within the bicyclic ring, a principle that has been applied to various bicyclo[2.2.1]heptane derivatives. organicchemistrydata.orgresearchgate.net The structure of compounds containing the bicyclo[2.2.1]heptane moiety is routinely confirmed using ¹³C NMR spectroscopy. neicon.ru
While ¹⁹F and ³¹P NMR are mentioned as general spectroscopic techniques, their specific application to the parent compound this compound is not detailed in the provided search results, as it lacks fluorine and phosphorus atoms. However, these techniques are valuable for derivatives. For example, in fluorinated bicyclo[2.2.1]heptane derivatives, ¹⁹F NMR is crucial for characterizing the fluorine-containing moieties. beilstein-journals.org Similarly, ³¹P NMR would be employed for phosphorus-containing analogues.
Table 1: Representative ¹H NMR Data for a Bicyclo[2.2.1]heptane Derivative
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| 4CH₂ | 1.04–1.65 | m | - |
| CH | 2.17 | t | 4.8 |
| CH | 2.27 | t | 4.2 |
| CH–NH | 3.90 | td | J₁= 8.4, J₂= 3.6 |
| NH | 6.75 | t | 6.0 |
Data derived from a related urea derivative in DMSO-d6. neicon.ru
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful and rapid method for identifying the key functional groups within a molecule. For this compound, the most prominent and diagnostic absorption band is that of the isocyanate (-N=C=O) group.
The characteristic asymmetric stretching vibration of the isocyanate functional group typically appears as a strong and sharp band in the region of 2250-2280 cm⁻¹. This intense absorption is a clear indicator of the presence of the -NCO moiety. In contrast, the related isothiocyanate (-N=C=S) group shows a stretching vibration at a lower frequency, around 2050 cm⁻¹.
In addition to the isocyanate band, the IR spectrum of this compound will also exhibit absorptions corresponding to the C-H stretching and bending vibrations of the alkane framework. C-H stretching vibrations for the CH₂ and CH₃ groups are expected in the 2845-2950 cm⁻¹ region. docbrown.info C-H deformation vibrations for CH₂ groups are typically observed between 1440 and 1480 cm⁻¹, while those for CH₃ groups appear around 1370-1385 cm⁻¹ and 1435-1470 cm⁻¹. docbrown.info The presence of multiple C-C single bond vibrations contributes to the complex fingerprint region of the spectrum (below 1500 cm⁻¹), which is unique to the molecule. docbrown.info
Table 2: Key IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| -N=C=O | Asymmetric Stretch | 2250 - 2280 | Strong, Sharp |
| C-H | Stretch | 2845 - 2950 | Strong |
| C-H | Deformation (CH₂) | 1440 - 1480 | Medium |
| C-H | Deformation (CH₃) | 1370 - 1385 | Medium |
Data is based on typical ranges for the respective functional groups.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elucidate the structure of a compound through the analysis of its fragmentation pattern. For this compound (C₈H₁₁NO), the molecular weight is 137.18 g/mol . uni.luamericanelements.com
In a mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) value corresponding to the molecular weight of the compound. The fragmentation of the molecular ion provides valuable structural information. The rigid bicyclo[2.2.1]heptane skeleton influences the fragmentation pathways. Common fragmentation patterns for alkanes involve the loss of alkyl fragments. docbrown.info For instance, in the mass spectrum of heptane, prominent peaks corresponding to the loss of methyl ([M-15]⁺), ethyl ([M-29]⁺), and propyl ([M-43]⁺) groups are observed. docbrown.info
For this compound, fragmentation could involve the loss of the isocyanate group (NCO, 42 Da) or cleavage of the bicyclic ring system. The base peak in the mass spectrum of the parent bicyclo[2.2.1]heptane is at m/z 67, with other significant peaks at m/z 68, 81, 54, and 96. nih.gov The fragmentation of this compound would be expected to show some of these characteristic peaks from the norbornane core, in addition to fragments containing the isocyanate group. The structure of synthesized compounds containing the bicyclo[2.2.1]heptane moiety is often confirmed by mass spectrometry. neicon.runih.gov
Table 3: Predicted and Known Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key m/z values |
|---|---|---|---|
| This compound | C₈H₁₁NO | 137.18 | [M]⁺ at 137, fragments corresponding to the bicyclo[2.2.1]heptane core (e.g., 67, 68, 81, 96) and loss of NCO. uni.luamericanelements.comnih.gov |
| Bicyclo[2.2.1]heptane | C₇H₁₂ | 96.17 | 67 (base peak), 68, 81, 54, 96 ([M]⁺). nih.gov |
Data is a combination of predicted values for the title compound and experimental data for the parent bicycloalkane.
Applications As a Synthetic Building Block and Precursor
Synthesis of Bioactive Molecules and Pharmacophores
The unique topology of the bicyclo[2.2.1]heptane moiety makes it an attractive lipophilic group in medicinal chemistry. Its use as a starting material provides a pathway to new chemical entities with potential applications in treating a range of diseases.
A significant application of 2-isocyanatobicyclo[2.2.1]heptane is in the synthesis of 1,3-disubstituted ureas. nih.govrawdatalibrary.net These compounds are among the most effective inhibitors of human sEH. nih.govresearchgate.net The synthesis is typically achieved by reacting this compound with various amines, a process that can yield the desired urea (B33335) derivatives in high percentages (up to 82%). nih.govrawdatalibrary.net An alternative synthetic route involves the reaction of bicyclo[2.2.1]heptan-2-amine with 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.govresearchgate.net
The incorporation of the bicyclo[2.2.1]heptane group as a lipophilic component has been shown to enhance the water solubility of the resulting sEH inhibitors compared to those containing adamantyl or 4-trifluoromethoxyphenyl substituents, without compromising their inhibitory activity. nih.gov This improved solubility is a critical factor for bioavailability and formulation of potential drug candidates. nih.gov
Interactive Table: Synthesis of 1,3-Disubstituted Ureas from this compound and Related Amines
| Starting Amine | Resulting Urea Derivative | Synthetic Method | Reference |
|---|---|---|---|
| 2-Fluoroaniline | 1-(Bicyclo[2.2.1]heptan-2-yl)-3-(2-fluorophenyl)urea | Reaction with this compound | nih.gov |
| 1-(Aminomethyl)adamantane | 1-(Adamantan-1-ylmethyl)-3-(bicyclo[2.2.1]heptan-2-yl)urea | Reaction with this compound | nih.gov |
| trans-4-[(4-Aminocyclohexyl)oxy]benzoic acid | trans-4-({4-[(Bicyclo[2.2.1]heptan-2-yl)carbamoylamino]cyclohexyl}oxy)benzoic acid | Reaction with this compound | nih.gov |
Structure-activity relationship (SAR) studies have been crucial in optimizing the design of sEH inhibitors derived from the bicyclo[2.2.1]heptane scaffold. These studies explore how modifications to the chemical structure affect the inhibitor's potency.
Key findings from SAR studies include:
Lipophilic Group: Replacing adamantane (B196018) or 4-trifluoromethoxyphenyl groups with bicyclic lipophilic groups, such as the one derived from this compound, can maintain or increase inhibitory activity while improving water solubility. nih.gov
Stereochemistry: The stereochemistry of the bicyclic fragment can significantly influence inhibitory potency. For instance, ureas derived from L-camphor have shown to be more active against sEH than their D-camphor-derived counterparts, indicating an enantiomeric preference of the enzyme. escholarship.org An endo/exo form of a compound derived from L-camphor was found to be the most potent sEH inhibitor in one study, with an IC50 value of 0.7 nM. escholarship.org
Spacers: The length of a spacer between the urea pharmacophore and another pharmacophore in dual-target inhibitors can impact activity. For example, in dual inhibitors of cyclooxygenase-2 (COX-2) and sEH, a three-methylene group spacer between the pyrazole (B372694) moiety and the urea group resulted in optimal inhibitory potency for sEH. nih.gov
Substituents: The nature and position of substituents on the aryl ring of the urea can greatly affect sEH inhibition. For example, introducing a trifluoromethoxy group at the para-position of an aryl ring can yield moderate sEH inhibition, while a trifluoromethyl group at the same position can unexpectedly decrease activity. nih.gov
Interactive Table: SAR Data for Selected sEH Inhibitors
| Compound | Modification | sEH IC50 (nM) | Key Finding | Reference |
|---|---|---|---|---|
| L-camphor-derived urea | Endo/exo-form | 0.7 | Demonstrates high potency and enantiomeric preference. | escholarship.org |
| D-camphor-derived urea | Endo/exo-form | 2.8 | Less potent than the L-camphor-derived analogue. | escholarship.org |
| 1-(2-fluorophenyl)-3-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)urea (from L-camphor) | Bicyclic lipophilic group | 3.7 | Shows significantly higher potency than the D-camphor analogue. | nih.gov |
Beyond its use in sEH inhibitors, this compound is a building block for synthesizing compounds with antiviral properties. nih.gov Specifically, 1,3-disubstituted ureas derived from this isocyanate have been identified as potent inhibitors of RNA virus replication. nih.gov RNA viruses are a major class of pathogens responsible for numerous human diseases. nih.govnih.gov The development of effective antiviral agents is a critical area of research. nih.gov The mechanism of action for some antiviral drugs involves targeting the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in viral replication. nih.govlongdom.org The ureas synthesized from this compound represent a promising class of compounds for the development of novel antiviral therapies against RNA viruses like coronaviruses. nih.govplos.org
The bicyclo[2.2.1]heptane framework, accessible from precursors like this compound, is relevant in the development of ligands for P2Y receptors. worktribe.comnih.gov P2Y receptors are a family of G protein-coupled receptors that are activated by extracellular nucleotides and are involved in a wide range of physiological processes, including platelet aggregation and immune response. worktribe.comnih.gov As such, they are important targets for drug discovery, particularly in the context of cardiovascular diseases. nih.gov The rigid bicyclic scaffold can be incorporated into nucleotide analogues and other small molecules designed to interact with these receptors. worktribe.com
The bicyclo[2.2.1]heptane moiety is a key structural component in the design of selective antagonists for the CXCR2 receptor. nih.govnih.govrsc.org CXCR2 is a chemokine receptor that plays a role in inflammatory responses and has been identified as a potential target for cancer therapy, particularly in preventing metastasis. nih.govnih.govrsc.org
In one study, the introduction of a bicyclo[2.2.1]heptane group into an N,N'-diarylsquaramide skeleton led to the identification of a potent and selective CXCR2 antagonist. nih.govnih.govrsc.org This compound, referred to as 2e, exhibited good CXCR2 antagonistic activity with an IC50 of 48 nM and a high selectivity over the related CXCR1 receptor. nih.govnih.govrsc.org Further studies showed that this compound had a favorable pharmacokinetic profile and demonstrated anti-cancer metastatic effects in vitro. nih.govnih.gov The development of selective CXCR2 antagonists like NVP CXCR2 20 and SB225002 is an active area of research for treating inflammatory conditions and neuropathic pain. medchemexpress.comfrontiersin.org
Precursor for Inhibitors of Soluble Epoxide Hydrolase (sEH)
Integration into Complex Polycyclic Systems
The rigid, bicyclic framework of this compound, commonly known as a norbornane (B1196662) skeleton, makes it a valuable building block in synthetic chemistry for the creation of intricate polycyclic structures. The inherent strain and defined stereochemistry of the norbornane core provide a unique platform for constructing complex molecular architectures.
Utilization in Diels-Alder Chemistry for Novel Carbon Frameworks
The bicyclo[2.2.1]heptane skeleton is itself a product of the archetypal Diels-Alder reaction, a powerful [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com For instance, the reaction of cyclopentadiene (B3395910) with an alkene yields the basic norbornene framework. researchgate.net The presence of an isocyanate group on this pre-formed, sterically defined scaffold, as in this compound, provides a reactive handle for its incorporation into more complex systems.
While the isocyanate group itself is not typically a dienophile for standard Diels-Alder reactions, the norbornane moiety serves as a rigid template. Synthetic strategies can utilize the isocyanate to link the norbornane unit to other molecules, which may then undergo subsequent cycloadditions or other transformations to build novel carbon frameworks. This approach allows for the reliable formation of six-membered rings with controlled stereochemistry, a key advantage in the synthesis of natural products and new materials. wikipedia.org Synthetic methods have been developed for creating bicyclo[2.2.1]heptane skeletons with functionalized bridgehead carbons via intermolecular Diels-Alder reactions, highlighting the versatility of this structural motif as a versatile building block. nih.gov
Formation of Locked Nucleic Acid (LNA) Analogues
Locked Nucleic Acids (LNAs) are a class of modified RNA nucleotides that contain a methylene (B1212753) bridge connecting the 2' oxygen to the 4' carbon of the ribose sugar. glenresearch.commdpi.com This bridge "locks" the ribose into a conformation that is favorable for binding to complementary RNA or DNA strands, leading to exceptionally high thermal stability and binding affinity. glenresearch.com
The bicyclo[2.2.1]heptane framework is a key structural feature in certain LNA analogues, specifically carbocyclic LNAs (cLNAs). nih.gov In these analogues, the ribose moiety is replaced by a carbocyclic ring system, such as oxabicyclo[2.2.1]heptane, to create a conformationally locked structure. nih.gov This rigid scaffold is expected to be more stable than the natural glycosidic linkages in native nucleic acids. nih.gov While direct synthesis from this compound is not the primary route, the underlying principle of using a bicyclic system to restrict conformational flexibility is central. The isocyanate derivative could serve as a precursor for introducing amine-functionalized bicyclic scaffolds necessary for building these complex analogues. The development of LNA-modified oligonucleotides has become significant for applications like single nucleotide polymorphism (SNP) genotyping and antisense therapies due to their enhanced mismatch discrimination and stability. mdpi.comnih.gov
Development of Novel Materials and Polymers
The reactivity of the isocyanate group makes this compound a valuable monomer and precursor in polymer chemistry. The incorporation of the rigid and bulky norbornane unit into polymer backbones can impart unique thermal and mechanical properties to the resulting materials.
Isocyanate-Based Polymerization for Norbornane-Containing Polymers
The isocyanate functional group is highly reactive towards nucleophiles, particularly active hydrogen compounds like alcohols and amines. google.com This reactivity is the basis for its use in addition polymerization. Norbornane derivatives containing one or more isocyanate groups can be reacted with other monomers to create polymers that feature the divalent norbornylene radical within their structure. google.com The properties of these norbornane-containing polymers are determined by the functional substituents on the norbornane ring. google.com For example, polymers containing the norbornenyl group can be readily crosslinked, producing insoluble products useful for coatings and films. google.com
| Polymerization Type | Reactants | Resulting Polymer | Key Feature |
| Addition Polymerization | Norbornane isocyanate, Active hydrogen compound (e.g., diol, diamine) | Polyurethane, Polyurea | Incorporation of rigid norbornane unit into the polymer chain. google.com |
| Crosslinking | Polymer with norbornenyl groups | Crosslinked polymer network | Enhanced durability and insolubility for coatings. google.com |
Application in Polyurethane and Polyurea Chemistry
The synthesis of polyurethanes and polyureas is a primary application for isocyanate compounds. google.com this compound and related norbornane diisocyanates serve as key building blocks in this field. google.comnih.govnih.gov
Polyurethanes: These are formed through the reaction of di- or polyisocyanates with polyols (compounds with multiple hydroxyl groups). The use of a norbornane-based isocyanate introduces a rigid, alicyclic structure into the polyurethane backbone, which can enhance properties like thermal stability and hardness.
Polyureas: These are synthesized by reacting di- or polyisocyanates with compounds containing multiple amine groups (diamines or polyamines). google.com The reaction of this compound with amines is a well-established method for forming urea derivatives. researchgate.net These reactions can be used to create polyurea polymers, which are known for their high strength, flexibility, and abrasion resistance.
The general reactions are as follows:
Urethane (B1682113) Formation: R-NCO (Isocyanate) + R'-OH (Alcohol) → R-NHCO-OR' (Urethane)
Urea Formation: R-NCO (Isocyanate) + R'-NH2 (Amine) → R-NHCO-NH-R' (Urea) researchgate.net
The incorporation of the bicyclo[2.2.1]heptane moiety from the isocyanate monomer into these polymers makes them suitable for high-performance applications.
Computational and Theoretical Studies
Molecular Modeling of 2-Isocyanatobicyclo[2.2.1]heptane and its Derivatives
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, these studies are crucial for understanding its three-dimensional structure and the influence of the rigid bicyclic framework on its properties.
The bicyclo[2.2.1]heptane (norbornane) skeleton is a rigid and strained bicyclic system that significantly restricts the conformational freedom of its derivatives. The cyclohexane (B81311) ring within the norbornane (B1196662) structure is held in a boat conformation. youtube.com This inherent rigidity is a key feature of this compound.
Computational methods, such as molecular mechanics and quantum chemical calculations, can be used to determine the preferred geometries and relative energies of different conformers. For this compound, the primary source of conformational variability arises from the rotation of the isocyanate group and the potential for exo and endo isomers. The exo isomer is generally favored due to reduced steric hindrance.
Computational studies on related norbornane derivatives, such as 2-amino-3-phenylnorbornane-2-carboxylic acids, have utilized methods like the AMBER force field and ab initio calculations (Hartree-Fock and Møller-Plesset perturbation theory) to explore the conformational space. nih.gov These studies have shown that the bulky norbornane structure imposes significant steric constraints. nih.gov Similar approaches can be applied to this compound to precisely determine the rotational barrier of the isocyanate group and the energy difference between the exo and endo isomers.
Table 1: Calculated Conformational Energies of this compound Isomers
| Isomer/Conformer | Method | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) |
| exo (anti-periplanar) | DFT (B3LYP/6-31G) | 0.00 | C1-C2-N-C ≈ 180 |
| exo (syn-periplanar) | DFT (B3LYP/6-31G) | 2.5 | C1-C2-N-C ≈ 0 |
| endo (anti-periplanar) | DFT (B3LYP/6-31G*) | 1.8 | C1-C2-N-C ≈ 180 |
Note: The data in this table is illustrative and based on typical energy differences found in related substituted norbornane systems. Actual values would require specific calculations for this molecule.
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are invaluable for elucidating the electronic structure of molecules. For this compound, these calculations can provide detailed information about the distribution of electrons, orbital energies, and the nature of chemical bonds.
The isocyanate functional group (-N=C=O) is known for the electrophilic character of its central carbon atom. nih.gov Quantum chemical calculations can quantify this property by determining atomic charges and mapping the electrostatic potential. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also key descriptors of reactivity. The LUMO is expected to be localized on the π* orbital of the isocyanate group, indicating its susceptibility to nucleophilic attack.
Studies on related isocyanates have used methods like DLPNO-CCSD(T) and various DFT protocols to investigate their electronic properties and reaction mechanisms. rsc.org Similar calculations for this compound would provide a deeper understanding of its reactivity profile.
Table 2: Calculated Electronic Properties of exo-2-Isocyanatobicyclo[2.2.1]heptane
| Property | Method | Calculated Value |
| HOMO Energy | DFT (B3LYP/6-31G) | -7.2 eV |
| LUMO Energy | DFT (B3LYP/6-31G) | -0.5 eV |
| HOMO-LUMO Gap | DFT (B3LYP/6-31G) | 6.7 eV |
| Dipole Moment | DFT (B3LYP/6-31G) | 2.8 D |
| Mulliken Charge on NCO Carbon | DFT (B3LYP/6-31G*) | +0.55 |
Note: The data in this table is representative of values obtained for similar organic isocyanates and serves for illustrative purposes.
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and intermediates. This provides a detailed, step-by-step understanding of reaction mechanisms.
Isocyanates readily undergo nucleophilic addition reactions with compounds containing active hydrogen atoms, such as alcohols, amines, and water. nih.gov The reaction with an alcohol to form a carbamate (B1207046) is of particular industrial importance. Computational studies can distinguish between different possible mechanisms, such as a concerted process or a stepwise pathway involving a zwitterionic intermediate. rsc.org
For the reaction of this compound with a nucleophile, computational methods can be used to locate the transition state structure and calculate the activation energy. This information is critical for predicting reaction rates and understanding the factors that influence reactivity. The presence of a catalyst, for example, can significantly lower the activation barrier by facilitating proton transfer. mdpi.com
Theoretical investigations of the reaction between phenyl isocyanate and methanol (B129727) have shown that catalyst-free urethane (B1682113) formation proceeds through a concerted mechanism. mdpi.com The activation energy for such reactions can be calculated using various levels of theory, providing insights into the catalytic effect of different substances. mdpi.com
Table 3: Calculated Activation Energies for Nucleophilic Addition to exo-2-Isocyanatobicyclo[2.2.1]heptane
| Nucleophile | Reaction | Method | Activation Energy (kcal/mol) |
| Methanol | Carbamate formation | DFT (B3LYP/6-31G) | 25-30 |
| Methylamine | Urea (B33335) formation | DFT (B3LYP/6-31G) | 15-20 |
| Water | Carbamic acid formation | DFT (B3LYP/6-31G*) | 28-33 |
Note: The data in this table is illustrative, representing typical activation energies for uncatalyzed nucleophilic additions to isocyanates.
The synthesis of the bicyclo[2.2.1]heptane framework itself, often via a Diels-Alder reaction between a diene like cyclopentadiene (B3395910) and a dienophile, is subject to stereochemical control. Computational studies have been successfully employed to rationalize and predict the endo/exo selectivity of these reactions. mdpi.comchemrxiv.orgresearchgate.net The observed stereoselectivity can be explained by analyzing the energies of the transition states leading to the different stereoisomers.
Furthermore, in reactions involving the chiral this compound, computational methods can predict the stereochemical outcome. For instance, the reaction with a chiral nucleophile would lead to the formation of diastereomers. By calculating the transition state energies for the formation of each diastereomer, the diastereomeric excess can be predicted. Torsional effects and steric hindrance, which are influenced by the rigid norbornane scaffold, are key factors in determining stereoselectivity. acs.org
Computational studies on the Diels-Alder reaction of cyclopentadiene with various dienophiles have shown that while thermodynamic calculations of the products may not always explain the observed selectivity, analysis of the transition state energies provides a more accurate prediction. mdpi.com
Table 4: Predicted Stereoselectivity in the Diels-Alder Reaction for Norbornane Synthesis
| Diene | Dienophile | Method | Predicted Major Product | Predicted endo:exo Ratio |
| Cyclopentadiene | Acrylonitrile | DFT (B3LYP/6-31G) | endo | 9:1 |
| Cyclopentadiene | Maleic anhydride | DFT (B3LYP/6-31G) | endo | >99:1 |
| Cyclopentadiene | Methyl acrylate | DFT (B3LYP/6-31G*) | endo | 4:1 |
Note: This table presents illustrative data for representative Diels-Alder reactions that form the bicyclo[2.2.1]heptane skeleton.
Molecular Docking Studies of Derived Compounds
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.govresearchgate.net This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.
Derivatives of this compound, such as the ureas and carbamates formed from its reactions, can be studied using molecular docking to assess their potential biological activity. The rigid norbornane scaffold can serve as a useful template for designing ligands with specific three-dimensional shapes to fit into the binding sites of proteins.
Molecular docking studies have been performed on other bicyclo[2.2.1]heptane derivatives to investigate their interactions with various biological targets. For example, derivatives have been docked into the active sites of enzymes like CXCR2 antagonists and thymidine (B127349) kinase. rsc.orgmdpi.com These studies provide insights into the binding modes and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govresearchgate.net The results are often quantified by a docking score, which estimates the binding affinity.
Table 5: Illustrative Molecular Docking Results for a Urea Derivative of this compound
| Protein Target | Ligand | Docking Score (kcal/mol) | Key Interacting Residues |
| Cyclooxygenase-2 (COX-2) | 1-(4-methoxyphenyl)-3-((1S,2R,4R)-bicyclo[2.2.1]heptan-2-yl)urea | -9.5 | Arg120, Tyr355, Ser530 |
| p38 MAP Kinase | 1-(4-fluorophenyl)-3-((1S,2R,4R)-bicyclo[2.2.1]heptan-2-yl)urea | -8.8 | Met109, Gly110, Lys53 |
| Carbonic Anhydrase II | 1-phenyl-3-((1S,2R,4R)-bicyclo[2.2.1]heptan-2-yl)urea | -7.9 | His94, His96, Thr199 |
Note: The data in this table is for illustrative purposes and demonstrates the type of information obtained from molecular docking studies. The specific ligand is a hypothetical derivative of this compound.
Ligand-Receptor Interactions and Binding Affinity Predictions
Computational docking is a powerful tool used to predict the preferred orientation of a molecule when bound to a receptor, as well as the strength of their interaction. This method has been instrumental in elucidating the binding modes of various derivatives synthesized from the bicyclo[2.2.1]heptane scaffold.
One notable study focused on N,N′-diarylsquaramide derivatives containing a bicyclo[2.2.1]heptane moiety as selective antagonists for the CXCR2 chemokine receptor, a target for anti-cancer metastasis agents. nih.govrsc.org Molecular docking simulations were performed to understand the structural basis of their activity. The results indicated that the bicyclo[2.2.1]heptane group inserts into a hydrophobic pocket of the receptor, surrounded by specific amino acid residues. nih.gov For one of the most potent compounds, the docking study could even differentiate between its stereoisomers, predicting that the (S)-configuration would exhibit a stronger binding mode than the (R)-configuration due to more favorable hydrogen bonding interactions with the receptor. nih.gov
In another research endeavor, novel tricyclo[4.2.1]nonane and bicyclo[2.2.1]heptane derivatives were synthesized and evaluated for their antiproliferative activities. researchgate.netnih.gov Molecular docking studies were conducted to investigate their potential interactions with antiapoptotic proteins like Bcl-xl. These simulations suggested that the compounds could effectively inhibit these proteins through a combination of hydrogen bonds and hydrophobic interactions, with the bicyclic core playing a crucial role in occupying a key hydrophobic pocket of the protein. researchgate.netnih.gov
The following table summarizes key findings from molecular docking studies on bicyclo[2.2.1]heptane derivatives:
| Derivative Class | Target Protein | Key Interacting Residues | Predicted Binding Interactions | Reference |
|---|---|---|---|---|
| N,N′-diarylsquaramide | CXCR1 (homology model for CXCR2) | Arg80, Ser81, Gly244, Ala249, Val252, Tyr314 | Hydrogen bonds and hydrophobic interactions; bicyclo[2.2.1]heptane in hydrophobic pocket. | nih.govrsc.org |
| Benzothiazole | Bcl-xl | Not specified | Hydrogen bonds and hydrophobic interactions. | researchgate.netnih.gov |
Rational Design of Biologically Active Derivatives
The insights gained from computational studies are fundamental to the rational design of new and more potent biologically active molecules. By understanding how the bicyclo[2.2.1]heptane scaffold and its substituents interact with a biological target, medicinal chemists can make informed decisions to optimize the structure of a lead compound.
The development of CXCR2 selective antagonists is a prime example of rational drug design. nih.govrsc.org Recognizing the importance of polycyclic hydrocarbon scaffolds in drug discovery for their unique three-dimensional shapes and favorable pharmacokinetic properties, researchers strategically incorporated the bicyclo[2.2.1]heptane motif into an N,N′-diarylsquaramide skeleton. nih.govrsc.org This led to the identification of a compound with a high selectivity for CXCR2 over the closely related CXCR1 receptor. rsc.org The computational docking results for this compound provided a structural rationale for its activity and offered valuable guidance for further optimization. nih.govrsc.org
Similarly, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are a critical component of modern drug design, helping to identify candidates with promising pharmacokinetic profiles early in the discovery process. researchgate.netsemanticscholar.org For the aforementioned bicyclo[2.2.1]heptane derivatives with antiproliferative activity, ADME properties were predicted using online tools. researchgate.netnih.gov The results indicated that these compounds possess promising predicted physicochemical properties and are likely to be orally bioavailable, thus supporting their potential for further development. researchgate.netnih.gov
The table below showcases examples of biologically active derivatives that have been rationally designed incorporating the bicyclo[2.2.1]heptane scaffold.
| Derivative | Target/Activity | Design Strategy | Computational Insight | Reference |
| Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide | CXCR2 antagonist | Introduction of a bridged ring system to the N,N′-diarylsquaramide skeleton. | Docking predicted the binding mode and the more active stereoisomer. | nih.govrsc.org |
| Benzothiazole derivative of bicyclo[2.2.1]heptane | Antiproliferative against C6 and HeLa cells | Synthesis from norbornene and subsequent reactions. | Docking suggested inhibition of antiapoptotic proteins; ADME predictions indicated good oral bioavailability. | researchgate.netnih.gov |
Future Directions and Emerging Research Avenues
Development of Sustainable Synthetic Routes
The conventional synthesis of 2-isocyanatobicyclo[2.2.1]heptane often involves the Curtius rearrangement of a corresponding carboxylic acid azide (B81097). researchgate.netresearchgate.net While effective, this method can involve hazardous and toxic reagents. Future research is increasingly focused on developing more sustainable and environmentally friendly synthetic pathways.
Key areas for development include:
Catalytic Processes: Investigating novel catalytic systems that can facilitate the conversion of precursor molecules, such as bicyclo[2.2.1]heptane-2-carboxylic acid ontosight.ai, into the desired isocyanate with higher efficiency and selectivity, while minimizing waste.
Alternative Reagents: Exploring the use of greener and safer reagents to replace hazardous ones like azides used in the Curtius rearrangement.
Biocatalysis: The use of enzymes to catalyze the formation of the isocyanate or its precursors could offer a highly selective and environmentally benign alternative to traditional chemical methods.
Renewable Feedstocks: Research into deriving the bicyclo[2.2.1]heptane core from renewable resources would represent a significant advance in the sustainable production of its derivatives.
Exploration of Novel Reactivity Patterns
The isocyanate group is well-known for its reactivity towards nucleophiles such as amines and alcohols, leading to the formation of ureas and carbamates, respectively. researchgate.net This reactivity is fundamental to its use in synthesis. However, emerging research aims to uncover and exploit new reactivity patterns.
Future explorations may include:
Novel Cycloaddition Reactions: While the isocyanate group can participate in cycloadditions, further investigation into its use in [3+2] and other cycloaddition reactions could lead to the synthesis of novel heterocyclic systems fused to the bicyclic core. researchgate.net
Catalyst-Mediated Transformations: The development of new organocatalytic or transition-metal-catalyzed reactions could unlock unprecedented transformations of the isocyanate group or the bicyclic scaffold itself. rsc.org For instance, catalytic systems have been developed for synthesizing related oxa- and azabicyclo[2.2.1]heptanes, suggesting potential for new catalyst-driven reactions involving the isocyanate derivative. acs.org
Reactions on the Bicyclic Scaffold: Exploring selective functionalization of the bicyclo[2.2.1]heptane ring while the isocyanate group is protected or masked could provide access to a new range of multifunctional building blocks.
Advanced Applications in Medicinal Chemistry and Materials Science
The rigid bicyclo[2.2.1]heptane structure is an attractive scaffold for designing molecules with specific three-dimensional conformations, a crucial aspect in drug design and materials science.
Medicinal Chemistry: this compound serves as a key intermediate for synthesizing bioactive molecules. A significant application is the production of 1,3-disubstituted ureas, which have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory and cardiovascular diseases. researchgate.netresearchgate.net The bicyclic fragment plays a crucial role in orienting the molecule within the enzyme's active site. Future research will likely focus on:
Expanding the library of urea (B33335) and thiourea (B124793) derivatives to optimize inhibitory activity and pharmacokinetic properties. researchgate.net
Utilizing the scaffold as a building block for developing novel therapeutic agents targeting other biological pathways, leveraging its unique stereochemistry. ontosight.ailookchem.comlookchem.com Nucleosides incorporating a bicyclo[2.2.1]heptane fragment have already shown promise as antiviral agents. mdpi.com
Materials Science: The isocyanate functionality is a cornerstone of polyurethane chemistry. The rigid and thermally stable bicyclo[2.2.1]heptane unit can impart desirable properties to polymers.
High-Performance Polymers: The di-functional analogue, 2,5-Bis-isocyanatomethyl-bicyclo[2.2.1]heptane, is a monomer used to create polymers with specific mechanical and thermal properties. nih.gov Research in this area will likely focus on synthesizing novel polyurethanes and other polymers with enhanced rigidity, thermal stability, and optical properties for advanced applications.
Functional Materials: The isocyanate group can be used to graft the bicyclic moiety onto surfaces or other materials, creating functionalized surfaces with tailored properties.
| Field | Application Area | Key Research Findings/Future Directions | Relevant Compounds |
| Medicinal Chemistry | Enzyme Inhibition | Precursor for 1,3-disubstituted ureas that act as potent inhibitors of soluble epoxide hydrolase (sEH). researchgate.netresearchgate.net | 1-(Bicyclo[2.2.1]heptan-2-yl)-3-R-ureas |
| Antiviral Agents | The bicyclo[2.2.1]heptane core is a key component in carbocyclic nucleosides with antiviral activity. mdpi.com | Carbocyclic nucleosides with a bicyclo[2.2.1]heptane fragment | |
| Materials Science | Polymer Chemistry | Used as a monomer to synthesize polymers (e.g., polyurethanes) with enhanced thermal stability and specific mechanical properties due to the rigid bicyclic core. nih.gov | 2,5-Bis-isocyanatomethyl-bicyclo[2.2.1]heptane |
Integration with Flow Chemistry and Automated Synthesis Platforms
Modern chemical synthesis is increasingly moving towards continuous flow and automated processes, which offer advantages in terms of safety, scalability, and efficiency. The integration of this compound chemistry with these platforms is a significant future direction.
Flow Synthesis: Performing reactions with isocyanates, which can be hazardous, in a closed-loop flow system can mitigate risks and allow for precise control over reaction conditions. Flow chemistry has been successfully applied to the synthesis of other complex bicyclic systems and active pharmaceutical ingredients, demonstrating its feasibility for this class of compounds. nih.govthieme-connect.denih.gov
Automated Platforms: Automated microreactor systems can be used for high-throughput screening of reaction conditions and for the rapid synthesis of libraries of derivatives for biological testing. researchgate.net This approach can accelerate the discovery of new bioactive compounds derived from this compound.
Multidisciplinary Approaches to Bicyclo[2.2.1]heptane Chemistry
The future of research on this compound and related compounds will benefit greatly from a multidisciplinary approach that combines synthesis, analysis, computation, and biology.
Computational Chemistry: Molecular docking and theoretical calculations are already being used to predict the biological activity of bicyclo[2.2.1]heptane derivatives and to understand their reaction mechanisms. mdpi.comresearchgate.net This synergy between computational and experimental work will continue to guide the rational design of new molecules.
Advanced Analytical Techniques: The structural elucidation of complex bicyclic molecules relies heavily on sophisticated analytical methods like 2D NMR and X-ray crystallography. researchgate.net Chiral techniques are also essential for separating and analyzing the enantiomers of these compounds, which often exhibit different biological activities. researchgate.net
Chemical Biology: Probing the biological effects of newly synthesized compounds through systematic screening is crucial for identifying new therapeutic leads. researchgate.net This involves close collaboration between synthetic chemists and biologists to evaluate compounds against various cellular and organismal models.
Q & A
Q. What are the established synthetic routes for 2-isocyanatobicyclo[2.2.1]heptane, and how can reaction efficiency be optimized?
- Methodological Answer : A validated synthesis involves reacting bicyclo[2.2.1]heptane-2-carboxylic acid with diphenylphosphoryl azide (DPPA) in toluene under reflux (110°C) with triethylamine as a catalyst. The reaction is monitored for nitrogen gas evolution to confirm completion . To optimize efficiency:
- Use anhydrous solvents to minimize side reactions.
- Maintain stoichiometric equivalence of DPPA and the carboxylic acid precursor.
- Purify via vacuum distillation to isolate the isocyanate from triethylamine salts and ether byproducts.
Q. How can the structural integrity of this compound be confirmed experimentally?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- IR Spectroscopy : Confirm the isocyanate group (NCO stretch at ~2270 cm⁻¹) using transmission mode with a path length of 0.0029 cm and resolution of 2 cm⁻¹ .
- Mass Spectrometry (EI) : Analyze fragmentation patterns (e.g., m/z peaks corresponding to the bicyclic framework and isocyanate moiety) using NIST MS Database protocols .
- HPLC : Assess purity with a C18 column and acetonitrile/water mobile phase.
Advanced Research Questions
Q. What computational methods are suitable for predicting the stability and reactivity of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can predict:
- Thermodynamic Stability : Calculate heat of formation (HOF) to assess energy density .
- Bond Dissociation Energies (BDEs) : Identify weak bonds (e.g., N–O₂ vs. C–NO₂) for sensitivity analysis in high-energy materials .
- Reactivity : Simulate nucleophilic attack pathways at the isocyanate group using molecular orbital analysis.
Q. How can stereochemical errors in bicyclo[2.2.1]heptane derivatives be resolved during synthesis?
- Methodological Answer :
- X-ray Crystallography : Resolve ambiguities in endo/exo configurations (e.g., corrected assignments for 2-azabicyclo[2.2.1]heptane derivatives in Appendix A.1 of prior studies) .
- Chiral Chromatography : Use a Chiralpak IC column with hexane/isopropanol to separate enantiomers.
- NMR NOE Experiments : Detect spatial proximity of protons to confirm stereochemistry .
Q. What strategies mitigate data contradictions in biological activity studies of bicyclo[2.2.1]heptane-based compounds?
- Methodological Answer :
- Dose-Response Curves : Validate IC₅₀ values across multiple cell lines (e.g., compare against cisplatin and paclitaxel controls) .
- Target Validation : Use CRISPR-Cas9 knockout models to confirm molecular interactions (e.g., sulfonamide hydrogen bonding with enzymes) .
- Meta-Analysis : Cross-reference datasets from PubChem and EPA DSSTox to reconcile discrepancies in bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
